Molecular Weight Reduction of 38.7% vs. Voxtalisib Enables Fragment-Based and Late-Stage Diversification Strategies
2-Amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one (C9H10N4O, MW = 190.20 g/mol) is substantially smaller than the clinically evaluated analog Voxtalisib (C13H14N6O, MW = 270.29 g/mol), representing a 38.7% reduction in molecular weight . This minimal scaffold lacks the 4-methyl and 6-(1H-pyrazol-5-yl) substituents that are essential for Voxtalisib's PI3K/mTOR activity. The absence of C6 substitution is particularly critical: free rotation around the C6 position (no rotatable bonds vs. 1 in Voxtalisib) provides a versatile handle for modular diversification, enabling chemists to install diverse aryl, heteroaryl, or functionalized moieties via cross-coupling reactions without the need for protecting group strategies or de novo core synthesis [1].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 190.20 g/mol (C9H10N4O) |
| Comparator Or Baseline | Voxtalisib: 270.29 g/mol (C13H14N6O), 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one |
| Quantified Difference | 38.7% lower molecular weight (80.09 Da reduction) |
| Conditions | Calculated based on molecular formula from authoritative databases and vendor specifications |
Why This Matters
The 38.7% smaller scaffold enables fragment-based discovery and late-stage diversification without the steric and electronic interference of pre-installed substituents, offering greater synthetic adaptability for diverse kinase targets than fixed-decoration analogs.
- [1] PYRIDOPYRIMIDINONE INHIBITORS OF PI3Ka Patent NZ594628A. Discloses synthetic route to Voxtalisib via coupling at C6 with 1H-pyrazol-5-ylboronic acid. View Source
